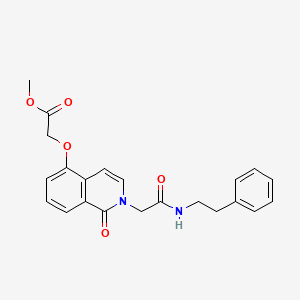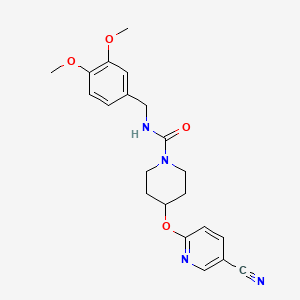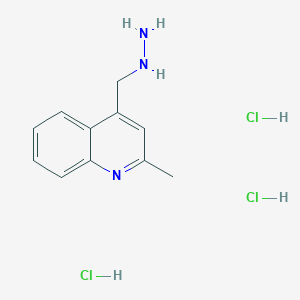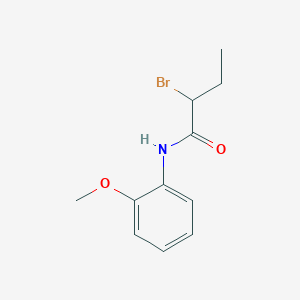
3-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also includes a cyclohexene ring and an oxazolidine-2,4-dione group.Chemical Reactions Analysis
Piperidine derivatives, such as this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Anti-inflammatory and Immunomodulatory Activities
Derivatives of piperidine and oxazolidine with cyclohexyl and allyl substituents have shown pharmacological importance. For instance, studies have indicated that introducing the N-cyclohexylcarboxamide substituent can diminish general toxicity and increase anti-inflammatory activity. This suggests a correlation between chemical structure and biological activity, where the presence of cyclohexyl and allyl radicals imparts anti-inflammatory and immunosuppressive properties to these derivatives (Błaszczyk & Gieldanowski, 1976).
Synthesis and Aromatase Inhibition
Another important application is in the synthesis and evaluation of 3-cycloalkyl-substituted derivatives for their aromatase inhibition properties. These compounds have shown promising results in vitro for the inhibition of human placental aromatase, a crucial enzyme in the conversion of androgens to estrogens. This suggests their potential in treating estrogen-dependent diseases, such as mammary tumors (Hartmann et al., 1992).
Antimicrobial Activities
Compounds derived from oxazolidine-2,4-diones have also been synthesized for their antibacterial and antifungal activities. For example, a series of new compounds with the oxazolidine-2,4-dione structure were screened for in vitro antibacterial and antifungal activities, showing effectiveness against various pathogens. This highlights the antimicrobial potential of these derivatives (Prakash et al., 2010).
Novel Synthetic Methods
Research has also focused on the development of novel synthetic methods for oxazolidine-2,4-diones using atmospheric carbon dioxide. This approach offers a sustainable and efficient pathway to synthesize biologically important compounds featuring the oxazolidine-2,4-dione motif under mild conditions (Zhang et al., 2015).
Heterocyclic Compound Synthesis
The cyclohexane-1,3-dione derivatives, related structurally to the oxazolidine-2,4-diones, have been identified as key precursors in synthesizing a wide array of biologically active molecules, showcasing their versatility in medicinal chemistry and drug design (Sharma et al., 2021).
Mecanismo De Acción
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be significant in drug design and play a crucial role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been found to interact with various targets, leading to a range of biological activities
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . The exact pathways and their downstream effects influenced by this compound would need further investigation.
Result of Action
Piperidine derivatives have been found to have a range of biological activities
Propiedades
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-13-10-21-15(20)17(13)12-6-8-16(9-7-12)14(19)11-4-2-1-3-5-11/h1-2,11-12H,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEVRNHSUBYZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)

![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2357854.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-methoxyacetamide](/img/structure/B2357856.png)




![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2357868.png)
![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B2357869.png)